![molecular formula C13H13N3O B3041858 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine CAS No. 392233-81-7](/img/structure/B3041858.png)

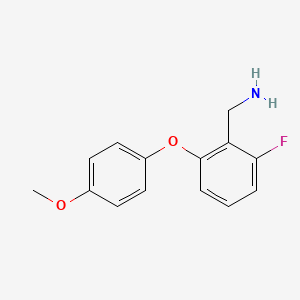

2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine

Descripción general

Descripción

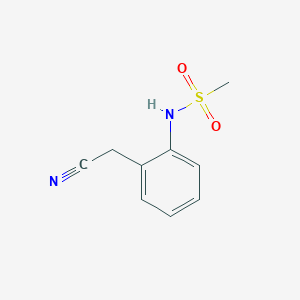

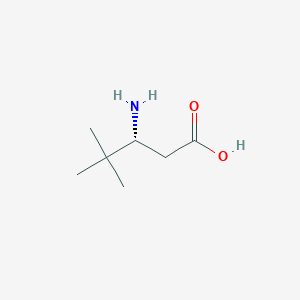

2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is a heterocyclic compound with a fused naphthyridine ring system. It contains an acetyl group (CH₃CO-) and a tetrahydropyrido moiety. The compound’s structure combines aromatic and saturated rings, making it intriguing for both synthetic and medicinal chemistry applications .

Synthesis Analysis

- Multicomponent Reactions (MCR) : Researchers have successfully generated trisubstituted 2-amino-1,8-naphthyridines via MCR involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .

- Friedländer Approach : A green strategy has been employed to synthesize 1,8-naphthyridines using the Friedländer cyclization method .

- Hydroamination of Terminal Alkynes : This method, followed by Friedländer cyclization, has also been explored for constructing these heterocycles .

- Metal-Catalyzed Synthesis : Transition metal catalysts have facilitated the formation of 1,8-naphthyridines .

- Ring Expansion Reactions : The expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one has been investigated as a route to these compounds .

Molecular Structure Analysis

The molecular formula of 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine is C₁₁H₁₁N₃ , with a molecular weight of approximately 185.23 g/mol. Its IUPAC name is 1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine. The compound’s InChI code is AIABLTNJAVAKTJ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Structural Analysis

- X-ray Diffraction Studies : The compound has been analyzed using single-crystal X-ray diffraction, revealing its boat conformation and the orientations of its phenyl groups. This analysis confirms structural details not discernible through NMR and mass spectral data (Laavanya et al., 2001).

Chemical Synthesis and Reactions

- Synthesis and Reactivity : 2-Acetyl-10-aryl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines can be synthesized through specific reactions, and their pKa values have been studied. They are also reactive towards oxidation to yield N-oxides and can transform into 4-acetoxy derivatives (Khaldeeva & Konshin, 1976).

- Efficient Synthesis Route : A new efficient route for synthesizing 3-substituted 4-hydroxy-1,8-naphthyridin-2-ones has been developed, contributing significantly to pharmaceutical research (Delieza et al., 1997).

- Novel Tetrahydropyrimido Derivatives : The synthesis of novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives has been achieved, with structures confirmed by analytical data and X-ray crystallography (Ghandi et al., 2020).

Application in DNA Binding and Fluorescence

- DNA-Binding Compounds : Synthesis methods have been developed for dibenzo[b,h][1,6]naphthyridines, demonstrating their strong fluorescence and ability to intercalate into double-stranded DNA, indicating potential in bioimaging and molecular biology (Okuma et al., 2014).

Pharmaceutical Research

- Antibacterial Activity : New derivatives of 1,8-naphthyridine have been synthesized and shown to exhibit promising antibacterial activity, suggesting potential as antimicrobial agents (Karabasanagouda & Adhikari, 2006).

- Acetylcholinesterase Inhibitors : Some derivatives related to 2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine have been found to inhibit acetylcholinesterase, a key enzyme involved in neurodegenerative diseases like Alzheimer's (de los Ríos et al., 2010).

Propiedades

IUPAC Name |

1-(3,4-dihydro-1H-pyrido[4,3-b][1,6]naphthyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9(17)16-5-3-13-11(8-16)6-10-7-14-4-2-12(10)15-13/h2,4,6-7H,3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDZASSWOOAYDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C3C=NC=CC3=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-1,2,3,4-tetrahydropyrido[4,3-b][1,6]naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

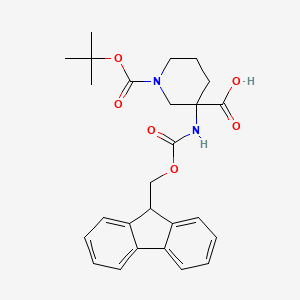

![2-chloro-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B3041780.png)

![[(1R)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3041797.png)